molecular formula C11H19NO2S B13499777 Tert-butyl 4-(sulfanylmethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate

Tert-butyl 4-(sulfanylmethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate

Cat. No.: B13499777
M. Wt: 229.34 g/mol
InChI Key: KCOUVRAEHNQIOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(sulfanylmethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate is an organic compound with the molecular formula C11H21NO2S. This compound is notable for its unique structure, which includes a tetrahydropyridine ring substituted with a tert-butyl ester and a sulfanylmethyl group. It is used in various chemical and biological research applications due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(sulfanylmethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate typically involves the reaction of 4-(sulfanylmethyl)-1,2,3,6-tetrahydropyridine with tert-butyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(sulfanylmethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the ester group, yielding the corresponding alcohol.

    Substitution: The sulfanylmethyl group can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 4-(sulfanylmethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate is used in several scientific research fields:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-(sulfanylmethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate involves its interaction with various molecular targets. The sulfanylmethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The ester group can undergo hydrolysis, releasing the active tetrahydropyridine moiety, which can interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-(sulfanylmethyl)-1-piperidinecarboxylate: Similar structure but with a piperidine ring instead of a tetrahydropyridine ring.

    Tert-butyl 4-(sulfanylmethyl)-1-azepane-1-carboxylate: Contains an azepane ring.

Uniqueness

Tert-butyl 4-(sulfanylmethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate is unique due to its tetrahydropyridine ring, which imparts different reactivity and biological activity compared to similar compounds with different ring structures. This uniqueness makes it valuable in specific research and industrial applications.

Properties

Molecular Formula

C11H19NO2S

Molecular Weight

229.34 g/mol

IUPAC Name

tert-butyl 4-(sulfanylmethyl)-3,6-dihydro-2H-pyridine-1-carboxylate

InChI

InChI=1S/C11H19NO2S/c1-11(2,3)14-10(13)12-6-4-9(8-15)5-7-12/h4,15H,5-8H2,1-3H3

InChI Key

KCOUVRAEHNQIOM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=CC1)CS

Origin of Product

United States

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